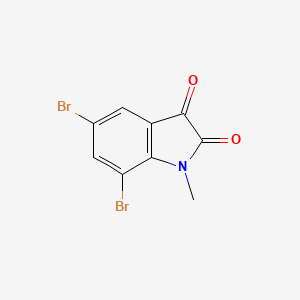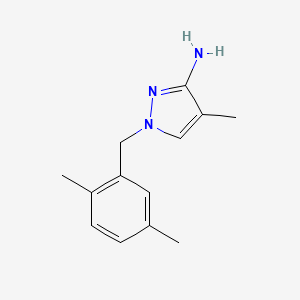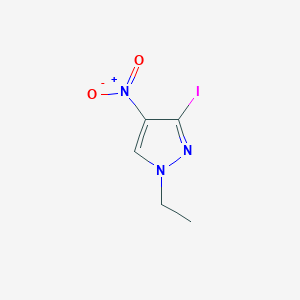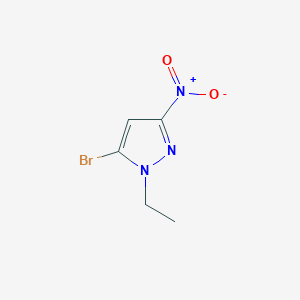![molecular formula C16H17BrN4O B10902919 2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)
2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom attached to an aniline group, a pyridine ring, and a butanohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest for scientific research.
Preparation Methods
The synthesis of 2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-bromoaniline: This can be achieved by bromination of aniline using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the hydrazide: The butanohydrazide moiety can be synthesized by reacting butanoic acid with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of 3-bromoaniline with the hydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.
Chemical Reactions Analysis
2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE can be compared with other similar compounds, such as:
4-(3-bromoanilino)-6,7-dimethoxyquinazoline: This compound is an ATP competitive inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFr) and has been studied for its anticancer properties.
2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines: These compounds are inhibitors of receptor tyrosine kinases and have shown potential as antiangiogenic agents.
The uniqueness of 2-(3-BROMOANILINO)-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE lies in its specific structure, which allows it to interact with different molecular targets and participate in a variety of chemical reactions.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-pyridin-4-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C16H17BrN4O/c1-2-15(20-14-5-3-4-13(17)10-14)16(22)21-19-11-12-6-8-18-9-7-12/h3-11,15,20H,2H2,1H3,(H,21,22)/b19-11+ |
InChI Key |
ZYJIHYSTRHLDMO-YBFXNURJSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-cyano-5-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10902836.png)
![Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10902851.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(piperidinosulfonyl)phenyl]acetamide](/img/structure/B10902854.png)

![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10902867.png)

![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902872.png)

![N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10902886.png)

![2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B10902933.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10902949.png)
